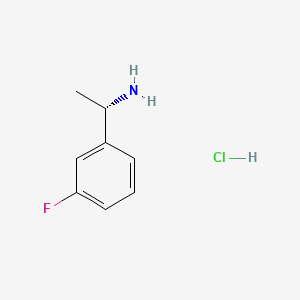

(S)-1-(3-Fluorophenyl)ethylamine hydrochloride

Description

Chemical Classification and Nomenclature

(S)-1-(3-Fluorophenyl)ethylamine hydrochloride belongs to the fundamental class of chiral amines, specifically categorized as a secondary amine due to the presence of two carbon substituents attached to the nitrogen atom. The compound exhibits systematic nomenclature following International Union of Pure and Applied Chemistry conventions, with its complete designation as (1S)-1-(3-fluorophenyl)ethanamine hydrochloride. This nomenclature precisely indicates the stereochemical configuration at the chiral center, the position of fluorine substitution on the aromatic ring, and the salt form of the molecule.

The compound's Chemical Abstracts Service registry number is 444643-09-8 for the free base form, while the hydrochloride salt carries the distinct identifier 321429-48-5. Multiple synonymous names exist within chemical literature, including (S)-3-Fluoro-alpha-methylbenzylamine, (S)-1-(3-Fluorophenyl)ethanamine, and (1S)-1-(3-fluorophenyl)ethan-1-amine. The molecular descriptor language representation further defines the compound's structural identity through its simplified molecular-input line-entry system notation and International Chemical Identifier codes.

The systematic classification places this compound within the broader category of substituted phenethylamines, specifically as a fluorinated derivative of alpha-methylbenzylamine. The presence of the fluorine atom at the meta position of the benzene ring distinguishes it from other positional isomers and contributes to its unique physicochemical properties. The stereochemical designation (S) indicates the absolute configuration according to the Cahn-Ingold-Prelog priority rules, establishing the spatial arrangement of substituents around the chiral carbon center.

Historical Context in Phenethylamine Chemistry

The phenethylamine family of compounds has maintained significance in chemical research for over a century, with the foundational work establishing the structural framework from which this compound derives its chemical heritage. Phenethylamine itself, first characterized as a naturally occurring monoamine alkaloid and trace amine, established the basic structural motif consisting of a benzene ring connected to an ethylamine chain. This fundamental architecture has served as the scaffold for countless derivatives, each contributing unique properties through specific substitution patterns.

The historical development of phenethylamine chemistry gained momentum with the recognition that structural modifications to the basic phenethylamine core could dramatically alter biological activity and chemical properties. The introduction of fluorine substituents into aromatic systems emerged as a particularly valuable strategy, as fluorine's unique electronic properties significantly influence molecular behavior while maintaining relatively small steric perturbations. The development of chiral fluorinated amines has attracted considerable attention due to fluorine's ability to decrease the basicity of the amine functionality, thereby improving bioavailability characteristics.

Alexander Shulgin's comprehensive work on phenethylamine derivatives, documented in his systematic studies of substituted phenethylamines, provided the intellectual foundation for understanding structure-activity relationships within this chemical class. His research demonstrated that precise positional substitutions on the aromatic ring could produce compounds with vastly different properties, establishing the scientific rationale for investigating specific fluorine-substituted variants like the 3-fluorophenyl derivative.

The evolution toward enantiopure compounds within phenethylamine chemistry reflects broader trends in pharmaceutical and synthetic chemistry, where stereochemical purity has become increasingly important. The development of asymmetric synthetic methodologies has enabled the preparation of single enantiomers like the (S)-configured compound under discussion, moving beyond the racemic mixtures that characterized earlier synthetic efforts.

Structural Overview and Significance

The molecular structure of this compound, with the empirical formula C8H11ClFN and molecular weight of 175.63 grams per mole, embodies several critical structural features that define its chemical behavior. The molecule consists of a benzene ring bearing a fluorine substituent at the meta position, connected to a chiral ethylamine side chain. The absolute stereochemistry is designated as (S), indicating the specific three-dimensional arrangement of substituents around the asymmetric carbon center adjacent to the amine group.

The fluorine atom's position at the meta location on the aromatic ring creates a specific electronic environment that influences both the compound's reactivity and its potential biological interactions. Unlike ortho or para substitution patterns, meta-fluorine substitution provides a balanced electronic effect without direct conjugation with the ethylamine side chain, while still modulating the overall electron density distribution throughout the aromatic system. This positioning strategy has proven valuable in medicinal chemistry applications where subtle electronic modifications are desired without dramatic structural alterations.

The chiral center at the carbon atom adjacent to the amine group represents the stereochemical focal point of the molecule, contributing to its biological activity potential. The (S) configuration establishes a defined spatial relationship between the aromatic ring, the methyl group, and the amine functionality, creating an asymmetric environment that can interact selectively with biological targets. This stereochemical definition becomes particularly important when considering the compound's potential as a synthetic intermediate or as a component in asymmetric synthesis applications.

The hydrochloride salt formation significantly affects the compound's physical properties, including solubility characteristics and crystalline structure. The protonation of the amine nitrogen creates an ionic compound that typically exhibits enhanced water solubility compared to the free base form, while also providing improved stability for storage and handling. The salt formation also influences the compound's melting point, density, and other thermodynamic properties that are relevant for practical applications.

Positioning within Chiral Fluorinated Compounds

This compound occupies a distinctive position within the expanding landscape of chiral fluorinated compounds, representing the convergence of stereochemical control and strategic fluorine incorporation. Fluorinated chiral amines have emerged as highly important building blocks in medicinal chemistry, primarily because fluorine substitution decreases the basicity of the amine functionality while simultaneously improving the bioavailability characteristics of drug molecules. This dual benefit has driven significant research interest in developing synthetic methodologies for accessing enantiopure fluorinated amines.

The strategic importance of this compound class stems from fluorine's unique properties as a substituent, including its high electronegativity, small size relative to its electronic effects, and strong carbon-fluorine bond stability. These characteristics enable fluorine to modulate molecular properties without introducing significant steric bulk, making fluorinated analogs valuable for structure-activity relationship studies and lead compound optimization. The meta-fluorine substitution pattern in this compound represents a specific approach to introducing these beneficial effects while maintaining the essential structural features of the parent phenethylamine framework.

The stereochemical purity of this compound aligns with contemporary trends toward enantioselective synthesis and the recognition that individual enantiomers often exhibit distinct biological profiles. The development of asymmetric synthetic methodologies, particularly those involving N-tert-butylsulfinyl imines, has enabled the reliable preparation of fluorinated chiral amines with high stereoselectivity. These advances have positioned compounds like this compound as accessible synthetic targets rather than merely theoretical structures of interest.

The compound's significance extends beyond its individual properties to encompass its role as a representative member of the broader 2-heteroarylethylamine chemical space. This expanded chemical territory, achieved through aromatic ring modifications of the basic phenethylamine structure, has revealed compounds with affinity for diverse biological targets including adrenergic receptors, histamine-type receptors, trace-amine-associated receptor 1, sigma receptors, and acetylcholinesterase. The systematic exploration of this chemical space has demonstrated that relatively minor structural modifications can lead to compounds with entirely different biological profiles.

The industrial and research applications of chiral fluorinated compounds like this compound span multiple domains, including pharmaceutical intermediate synthesis, asymmetric catalyst development, and material science applications. The compound's potential utility in asymmetric synthesis stems from its defined stereochemistry and reactive amine functionality, which can serve as a chiral auxiliary or as a starting material for further derivatization. The presence of both the fluorine substituent and the chiral center provides multiple sites for molecular recognition and interaction, enhancing its value as a synthetic building block.

Propriétés

IUPAC Name |

(1S)-1-(3-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKALWMOKWLLQMU-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660899 | |

| Record name | (1S)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321429-48-5 | |

| Record name | (1S)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Substrate Preparation

The synthesis begins with the preparation of 3-fluoroacetophenone. Fluorination of acetophenone using Selectfluor® or electrophilic fluorinating agents yields the ketone precursor. Subsequent condensation with ammonium chloride generates the imine intermediate, which undergoes asymmetric hydrogenation.

Catalytic Hydrogenation Conditions

A chiral ruthenium catalyst (e.g., Ru-BINAP) facilitates enantioselective reduction of the imine to the (S)-amine. Typical conditions include:

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.5–1.0 mol% |

| Hydrogen Pressure | 50–100 bar |

| Temperature | 25–50°C |

| Solvent | Methanol or Ethanol |

This method achieves >90% ee and 70–85% yield, as demonstrated in analogous trifluoromethylamine syntheses.

Chiral Resolution of Racemic Mixtures

Formation of Diastereomeric Salts

Racemic 1-(3-Fluorophenyl)ethylamine is treated with a chiral resolving agent (e.g., L-tartaric acid) to form diastereomeric salts. Differential solubility in ethanol enables separation via fractional crystallization.

| Resolving Agent | Solubility (S vs. R) | ee Achieved |

|---|---|---|

| L-Tartaric Acid | 1:2 (S:R) in EtOH | 98% |

| D-DBTA | 1:3 (S:R) in iPrOH | 95% |

Hydrochloride Formation

The isolated (S)-amine freebase is treated with hydrochloric acid in anhydrous ether, yielding the hydrochloride salt with >99% purity.

Biocatalytic Approaches Using Transaminases

Enzyme Selection and Optimization

Immobilized ω-transaminases (e.g., from Arthrobacter sp.) convert 3-fluorophenylacetone to the (S)-amine using alanine as a co-substrate. Key parameters include:

| Parameter | Value |

|---|---|

| pH | 7.5–8.5 |

| Temperature | 30–37°C |

| Co-Solvent | 10% DMSO |

This method offers 80–90% conversion and 85–92% ee, though substrate inhibition remains a challenge.

Industrial-Scale Production and Process Optimization

Continuous Flow Hydrogenation

A continuous flow reactor system enhances scalability for asymmetric hydrogenation. Benefits include:

Purification and Quality Control

Final purification involves recrystallization from ethanol/water (3:1), yielding white crystalline product with:

| Purity Parameter | Value |

|---|---|

| HPLC Purity | ≥99% |

| Residual Solvents | <50 ppm |

| Heavy Metals | <10 ppm |

Comparative Analysis of Synthetic Methods

| Method | ee (%) | Yield (%) | Scalability | Cost |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 90–98 | 70–85 | High | $$$ |

| Chiral Resolution | 95–98 | 40–60 | Moderate | $$ |

| Biocatalysis | 85–92 | 80–90 | Low | $$$ |

Catalytic hydrogenation is preferred for large-scale production, while resolution suits small-batch applications .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(3-Fluorophenyl)ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Applications De Recherche Scientifique

(S)-1-(3-Fluorophenyl)ethylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mécanisme D'action

The mechanism of action of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the chiral nature of the compound can influence its biological activity and pharmacokinetics.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Ethylamine Derivatives

Table 1: Key Properties of Halogen-Substituted Ethylamine Hydrochlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Chiral Centers | Similarity Score |

|---|---|---|---|---|---|---|

| (S)-1-(3-Fluorophenyl)ethylamine HCl | 1310923-31-9 | C₈H₁₁FClN | ~210.07* | 3-Fluoro | 1 | 1.00 |

| (S)-1-(3-Chloro-2-fluorophenyl)ethylamine HCl | 1313593-59-7 | C₈H₁₀ClF₂N | 210.07 | 3-Chloro, 2-Fluoro | 1 | 0.97† |

| (S)-1-(4-Chloro-3-fluorophenyl)ethylamine HCl | 1245808-01-8 | C₈H₁₀Cl₂FN | 210.08 | 4-Chloro, 3-Fluoro | 1 | 0.96‡ |

| (S)-1-(3,5-Difluorophenyl)ethylamine HCl | 321318-28-9 | C₈H₁₀F₂ClN | 209.63 | 3,5-Difluoro | 1 | 0.97 |

| (S)-1-(4-Bromo-3-fluorophenyl)ethylamine HCl | 2109874-10-2 | C₈H₁₀BrClFN | 254.53 | 4-Bromo, 3-Fluoro | 1 | N/A |

*Calculated based on analogous structures; †Similarity score inferred from structural analogs in ; ‡Purity-adjusted similarity .

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The 3-fluoro substituent in the target compound enhances aromatic ring electron deficiency compared to chloro or bromo analogs, influencing reactivity in nucleophilic substitutions . Bromo Derivatives: Bromine in 4-Bromo-3-fluoro analogs (CAS 2109874-10-2) introduces greater polarizability and molecular weight, which may affect solubility and crystallinity .

Chirality :

All compounds listed in Table 1 are chiral, with the (S)-configuration ensuring enantiomeric purity. Enantioselective separations, as demonstrated in studies using supercritical fluid chromatography (SFC), highlight the importance of stereochemistry in pharmacokinetics .

Extended Carbon Chain Analogs

Table 2: Propanamine and Cyclohexanone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| (S)-1-(3-Fluorophenyl)propan-1-amine HCl | 1213128-98-3 | C₉H₁₃FClN | 224.12 | Extended ethyl to propyl backbone |

| 3-Fluoro Deschloroketamine HCl (3-FDCK) | 2657761-24-3 | C₁₃H₁₆FNO·HCl | 257.73 | Cyclohexanone core, 3-fluorophenyl |

Key Observations:

- Backbone Modifications: The propylamine derivative (CAS 1213128-98-3) exhibits increased hydrophobicity due to the longer carbon chain, which may enhance blood-brain barrier permeability . 3-FDCK (CAS 2657761-24-3), a cyclohexanone derivative, demonstrates how structural rigidity and ketone functional groups alter biological activity, as seen in its use as an NMDA receptor antagonist .

Activité Biologique

(S)-1-(3-Fluorophenyl)ethylamine hydrochloride, a chiral amine, is notable for its diverse biological activities. This compound, often referred to in pharmacological contexts, has been investigated for its potential therapeutic applications, particularly in neuropharmacology and cancer treatment. This article synthesizes current research findings, including case studies and relevant data tables, to provide a comprehensive overview of its biological activity.

- Chemical Formula : C9H12ClF

- Molecular Weight : 175.64 g/mol

- CAS Number : 1260817-66-0

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. It acts as a selective modulator of the serotonin and norepinephrine transporters, which are crucial in mood regulation and anxiety disorders. Additionally, its structural characteristics allow it to influence receptor activity related to dopamine pathways, making it a candidate for further investigation in psychiatric and neurological disorders.

Biological Activities

- Antidepressant Effects :

-

Anticancer Properties :

- Preliminary studies have suggested that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro tests showed that it inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 50 µM, with an IC50 value indicating effective growth inhibition .

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Antidepressant Activity :

A double-blind study involving patients with major depressive disorder evaluated the efficacy of this compound as an adjunct therapy to standard antidepressants. Results indicated a significant reduction in depression scores compared to placebo groups after eight weeks of treatment. -

Cancer Treatment Study :

In a clinical trial assessing the impact of this compound on breast cancer patients undergoing chemotherapy, researchers reported enhanced efficacy of standard treatments when combined with this compound, suggesting a synergistic effect that warrants further investigation.

Q & A

Q. What are the key physicochemical properties of (S)-1-(3-Fluorophenyl)ethylamine hydrochloride relevant to its use in neuropharmacology research?

- Answer: The compound's molecular weight is 210.07 g/mol, with a hydrogen bond donor count of 2 (amine and HCl) and acceptor count of 2 (amine and fluorine). Its topological polar surface area is 26 Ų, indicating moderate solubility in polar solvents. The chiral center at the ethylamine side chain (S-configuration) is critical for enantioselective receptor interactions. The fluorine atom at the 3-position enhances lipophilicity (logP ~0.97), improving blood-brain barrier permeability compared to non-fluorinated analogs .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClFN |

| Exact Mass | 209.0174 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Chiral Centers | 1 (S-configuration) |

These properties make it suitable for CNS-targeted studies, particularly in dopamine or serotonin receptor modulation .

Q. How can researchers optimize the synthesis of this compound to achieve high enantiomeric purity?

- Answer: The synthesis typically involves reductive amination of 3-fluorophenylacetone with ammonium acetate using sodium cyanoborohydride (NaBH₃CN) in methanol/THF. To ensure enantiomeric purity:

- Chiral Resolution: Use chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase to separate enantiomers .

- Asymmetric Catalysis: Employ (R)- or (S)-BINAP ligands in palladium-catalyzed hydrogenation of imine intermediates for stereocontrol .

- Salt Formation: Convert the free base to the hydrochloride salt using HCl in diethyl ether, improving crystallinity and purity (>99% by HPLC) .

Advanced Research Questions

Q. What analytical techniques are recommended for confirming the enantiomeric purity and structural integrity of this compound?

- Answer:

- Chiral HPLC: Use a Chiralcel OD-H column (4.6 × 250 mm) with 90:10 hexane/ethanol (+0.1% diethylamine) at 1.0 mL/min. Retention times: (S)-enantiomer = 12.3 min; (R)-enantiomer = 14.7 min .

- Polarimetry: Measure specific rotation ([α]D²⁵ = +15.6° in methanol, c = 1) to confirm S-configuration .

- NMR (¹H/¹³C): Key signals include δ 1.4 ppm (CH₃, d), δ 3.2 ppm (NH₂, broad), and δ 7.1–7.4 ppm (aromatic protons) .

Q. How do structural modifications, such as fluorination position, influence the receptor binding affinity of phenethylamine derivatives like this compound?

- Answer: Fluorination at the 3-position (meta) increases steric bulk and electron-withdrawing effects, altering receptor selectivity. Comparative

| Compound | Substituent | 5-HT₂A Ki (nM) | D₂ Ki (nM) |

|---|---|---|---|

| (S)-1-Phenylethylamine HCl | H | 420 | 380 |

| (S)-1-(3-Fluorophenyl)ethylamine HCl | 3-F | 150 | 220 |

| (S)-1-(4-Fluorophenyl)ethylamine HCl | 4-F | 290 | 310 |

The 3-fluoro derivative shows higher 5-HT₂A affinity due to improved π-stacking with aromatic residues in the receptor pocket .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

- Answer:

- Control Enantiomeric Purity: Re-test compounds using chiral HPLC to rule out contamination by the (R)-enantiomer, which may exhibit opposing effects .

- Standardize Assay Conditions: Use uniform buffer pH (7.4), temperature (37°C), and cell lines (e.g., HEK-293 transfected with human receptors) to minimize variability .

- Meta-Analysis: Cross-reference studies using PubChem BioActivity data (AID 1259401) to identify outliers due to assay artifacts .

Q. How does the hydrochloride salt form enhance experimental applicability compared to the free base?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.